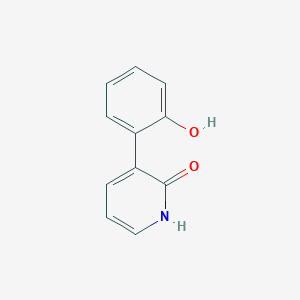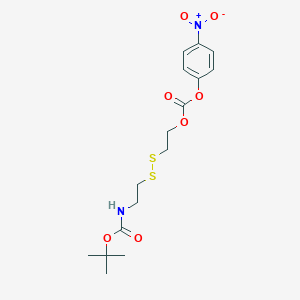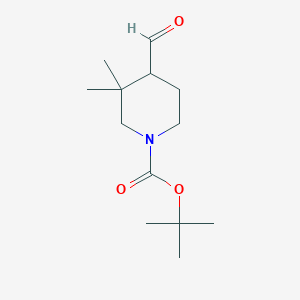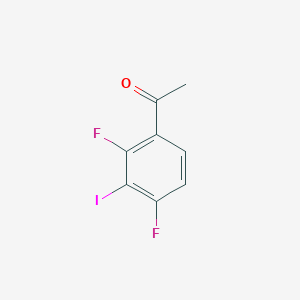
1,1,1-Trifluoro-3-nitro-2-propanol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-nitro-2-propanol acetate is an organic compound with the molecular formula C5H7F3NO4 It is a derivative of 1,1,1-trifluoro-3-nitro-2-propanol, where the hydroxyl group is esterified with acetic acid
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-nitro-2-propanol acetate can be synthesized through the esterification of 1,1,1-trifluoro-3-nitro-2-propanol with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CF}_3\text{CH(NO}_2\text{)CH}_2\text{OCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-nitro-2-propanol acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 1,1,1-trifluoro-3-nitro-2-propanol and acetic acid in the presence of water and an acid or base catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: 1,1,1-Trifluoro-3-nitro-2-propanol and acetic acid.
Reduction: 1,1,1-Trifluoro-3-amino-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluoro-3-nitro-2-propanol acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl and nitro groups make it valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules through its nitro and trifluoromethyl groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 1,1,1-trifluoro-3-nitro-2-propanol acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups but lacking the nitro group.
1,1,1-Trifluoro-3-nitro-2-propanol: The parent compound of the acetate derivative, with a hydroxyl group instead of an acetate group.
1,1,1-Trifluoro-2-propyl acetate: Another ester derivative with similar trifluoromethyl and acetate groups but lacking the nitro group.
Uniqueness
1,1,1-Trifluoro-3-nitro-2-propanol acetate is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(1,1,1-trifluoro-3-nitropropan-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c1-3(10)13-4(2-9(11)12)5(6,7)8/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVQMFMHLDUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6292173.png)


![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol](/img/structure/B6292192.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)


